molecular formula C19H22ClN7O3 B2598889 2-[8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide CAS No. 847409-52-3

2-[8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide

Cat. No.: B2598889
CAS No.: 847409-52-3
M. Wt: 431.88
InChI Key: PXBFMFIZBACGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a purine base structure, which is a common motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formylated precursor.

    Introduction of the Piperazine Moiety: The 3-chlorophenylpiperazine is introduced via a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon center on the purine ring.

    Acetylation: The final step involves the acetylation of the purine derivative to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the purine ring or the piperazine moiety, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups on the purine ring, converting them to hydroxyl groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known psychoactive drugs.

    Biological Studies: It can be used as a probe to study purine metabolism and its role in various biological processes.

    Pharmacology: The compound may serve as a lead compound in the development of new drugs targeting purinergic receptors or enzymes involved in purine metabolism.

    Industrial Applications: Its unique structure could be utilized in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide is not fully understood, but it is believed to interact with purinergic receptors or enzymes involved in purine metabolism. The compound’s structure suggests it could mimic natural purines, thereby influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets 2-[8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide apart is its unique combination of a purine core with a piperazine moiety, which could confer unique pharmacological properties not seen in other purine derivatives.

Properties

IUPAC Name

2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7O3/c1-24-17-16(18(29)23-19(24)30)27(10-14(21)28)15(22-17)11-25-5-7-26(8-6-25)13-4-2-3-12(20)9-13/h2-4,9H,5-8,10-11H2,1H3,(H2,21,28)(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBFMFIZBACGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.